2-(4-bromophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide
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Overview
Description
2-(4-bromophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group and a methylpyrimidinyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Preparation of 4-bromophenoxybutanoic acid: The 4-bromophenol is then reacted with butanoic acid under esterification conditions.
Formation of 4-methylpyrimidin-2-amine: This can be synthesized from 4-methylpyrimidine through amination reactions.
Amidation Reaction: Finally, 4-bromophenoxybutanoic acid is reacted with 4-methylpyrimidin-2-amine under amidation conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, while the methylpyrimidinyl group can modulate the compound’s binding affinity and specificity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide
- 2-(4-fluorophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide
- 2-(4-iodophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide
Uniqueness
2-(4-bromophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C15H16BrN3O2 |
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Molecular Weight |
350.21 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(4-methylpyrimidin-2-yl)butanamide |
InChI |
InChI=1S/C15H16BrN3O2/c1-3-13(21-12-6-4-11(16)5-7-12)14(20)19-15-17-9-8-10(2)18-15/h4-9,13H,3H2,1-2H3,(H,17,18,19,20) |
InChI Key |
DLXXVGKZCCVRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC=CC(=N1)C)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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